N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, and antimicrobial properties .
Mechanism of Action
Target of Action
It’s known that compounds containing the benzimidazole nucleus have a broad range of biological properties . They have been associated with diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could explain their wide-ranging biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with benzimidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Benzimidazole derivatives are known to have favorable pharmacokinetic profiles .
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) . The reaction proceeds through nucleophilic substitution, where the amine group of the benzimidazole derivative attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield amines.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antitumor and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)aniline: Another benzimidazole derivative with similar biological activities.
4-(1H-benzo[d]imidazol-2-yl)benzoic acid: Shares the benzimidazole core but has different functional groups, leading to varied applications.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-25(18-6-2-1-3-7-18)19-10-12-21(13-11-19)27(32)28-22-16-14-20(15-17-22)26-29-23-8-4-5-9-24(23)30-26/h1-17H,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKMTUSUOSBZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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